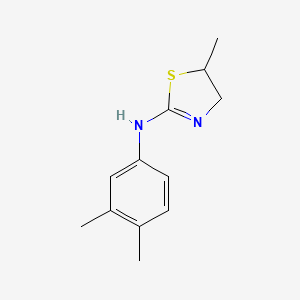![molecular formula C16H25Cl2NO3 B5296526 4-[2-[2-(6-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B5296526.png)
4-[2-[2-(6-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[2-(6-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a morpholine ring substituted with a 6-chloro-2,3-dimethylphenoxy group and an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(6-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves the reaction of 6-chloro-2,3-dimethylphenol with ethylene oxide to form 6-chloro-2,3-dimethylphenoxyethanol. This intermediate is then reacted with morpholine in the presence of a suitable base to yield the desired product. The reaction conditions often include controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(6-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted phenoxyethyl morpholine derivatives.
Scientific Research Applications
4-[2-[2-(6-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]morpholine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-[2-(6-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-(6-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(6-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]piperidine
- 4-[2-[2-(6-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]pyrrolidine
Uniqueness
4-[2-[2-(6-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is unique due to its specific substitution pattern and the presence of the morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses.
Properties
IUPAC Name |
4-[2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3.ClH/c1-13-3-4-15(17)16(14(13)2)21-12-11-20-10-7-18-5-8-19-9-6-18;/h3-4H,5-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDVNSDVWAEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OCCOCCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N'-(5-methylisoxazol-3-yl)-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanediamide](/img/structure/B5296459.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296463.png)
![5-fluoro-2-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5296471.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B5296486.png)
![8-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]quinoline](/img/structure/B5296488.png)
![ethyl 3-[5-[(Z)-2-(5-amino-4-cyano-2-phenylpyrazol-3-yl)-2-cyanoethenyl]furan-2-yl]benzoate](/img/structure/B5296491.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5296496.png)
![1-benzyl-4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5296505.png)
![(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B5296514.png)
![4-{5-[(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanoethenyl]furan-2-yl}benzenesulfonamide](/img/structure/B5296524.png)
![N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B5296525.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5296528.png)

![4-tert-butyl-N-[(Z)-1-(4-chlorophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5296543.png)
